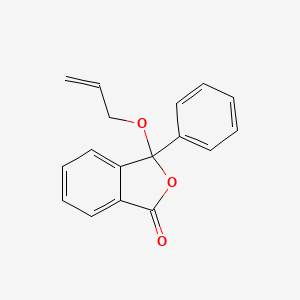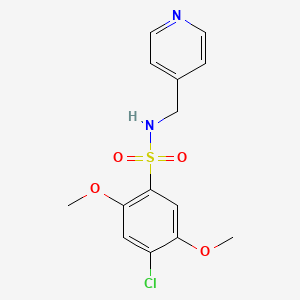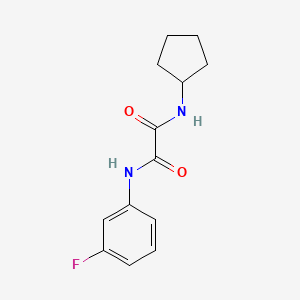![molecular formula C18H16BrNO3 B5064543 4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)
4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BM212, and it has been found to have a range of interesting properties that make it useful for a variety of different purposes. In
Applications De Recherche Scientifique
BM212 has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of BM212 as a fluorescent probe for detecting and measuring the activity of enzymes such as proteases and phosphatases. BM212 has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, BM212 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of BM212 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. For example, BM212 has been shown to inhibit the activity of the enzyme phosphatase, which is involved in the regulation of cellular signaling pathways. BM212 has also been found to inhibit the activity of proteases, which are involved in the breakdown of proteins in the body.
Biochemical and Physiological Effects:
BM212 has been found to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphatases and proteases, as mentioned above. Additionally, BM212 has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. BM212 has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BM212 is its fluorescent properties, which make it useful as a probe for detecting and measuring the activity of enzymes. Additionally, BM212 has been found to be relatively easy to synthesize and purify, making it accessible to researchers in a variety of different fields. However, there are also some limitations to the use of BM212 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal conditions for using BM212 as a probe for detecting enzyme activity.
Orientations Futures
There are a number of potential future directions for research on BM212. One area of interest is the development of new fluorescent probes based on the structure of BM212. Additionally, more research is needed to fully understand the mechanism of action of BM212, which may lead to the development of new drugs or therapies based on this compound. Finally, BM212 may have potential applications in the treatment of a variety of diseases, including cancer and inflammatory diseases, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of BM212 involves a multi-step process that begins with the reaction between 5-bromo-2-furaldehyde and 4-tert-butylphenylhydrazine. This reaction produces a hydrazone intermediate, which is then reacted with ethyl chloroacetate to form the oxazole ring. Finally, the furan ring is formed by reacting the oxazole intermediate with acetic anhydride. The resulting product is BM212, which can be purified using standard laboratory techniques.
Propriétés
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-18(2,3)12-6-4-11(5-7-12)16-20-14(17(21)23-16)10-13-8-9-15(19)22-13/h4-10H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMPVYVHSDYOK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)


![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5064522.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)


![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)